molecular formula C22H23N5O2 B6995808 N-[2-(4-cyanophenoxy)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide

N-[2-(4-cyanophenoxy)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide

Cat. No.: B6995808
M. Wt: 389.4 g/mol
InChI Key: FFNNKFRFWYMYFN-UHFFFAOYSA-N
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Description

N-[2-(4-cyanophenoxy)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide is a complex organic compound that features a combination of several functional groups, including an indole ring, a piperazine ring, and a cyanophenoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

N-[2-(4-cyanophenoxy)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c23-16-17-4-6-18(7-5-17)29-15-10-25-22(28)27-13-11-26(12-14-27)21-3-1-2-20-19(21)8-9-24-20/h1-9,24H,10-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNNKFRFWYMYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NCCOC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyanophenoxy)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Preparation of the Piperazine Derivative: Piperazine derivatives can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Coupling Reaction: The indole derivative is then coupled with the piperazine derivative using a coupling agent such as carbodiimide in the presence of a base to form the piperazine carboxamide.

    Introduction of the Cyanophenoxy Group: The final step involves the nucleophilic substitution reaction where the cyanophenoxy group is introduced to the ethyl chain attached to the piperazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring can undergo oxidation reactions, typically forming oxindole derivatives.

    Reduction: The nitrile group in the cyanophenoxy moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where various substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives of the cyanophenoxy group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-[2-(4-cyanophenoxy)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: Used in studies involving cell signaling pathways and receptor binding.

    Pharmacology: Investigated for its effects on neurotransmitter systems and potential use in treating neurological disorders.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-cyanophenoxy)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring is known to interact with serotonin receptors, while the piperazine ring can modulate the activity of various neurotransmitter systems. The cyanophenoxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-cyanophenoxy)ethyl]-4-(1H-indol-3-yl)piperazine-1-carboxamide: Similar structure but with a different position of the indole nitrogen.

    N-[2-(4-cyanophenoxy)ethyl]-4-(1H-indol-4-yl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of piperazine.

Uniqueness

N-[2-(4-cyanophenoxy)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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